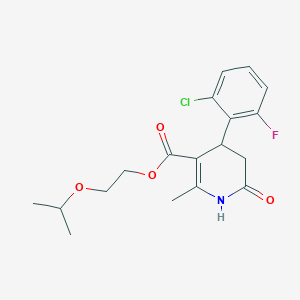

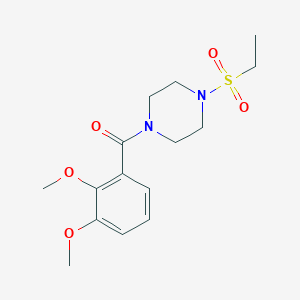

![molecular formula C21H26N2O3 B5541479 (1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bicyclic compounds like "(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" involves complex organic reactions that establish the framework of the molecule while introducing functional groups at specific locations. Techniques such as cyclization reactions, functional group transformations, and stereocontrolled synthesis are commonly employed. For instance, the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments demonstrates the incorporation of chiral centers and bicyclic structures through a series of organic reactions (Vlasova et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like "(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" is characterized by their bicyclic skeleton and the spatial arrangement of atoms. X-ray crystallography and NMR spectroscopy are pivotal in determining these structural aspects. The 1,3-diaxial repulsion vs. π-delocalization study in a related skeleton highlights the impact of structural constraints on the molecular conformation and stability (Weber et al., 2001).

Chemical Reactions and Properties

Bicyclic compounds undergo a variety of chemical reactions, including functional group interconversions, ring expansions, and electrophilic substitutions. The reactivity of such compounds is often influenced by the strain within the bicyclic framework and the electronic nature of the functional groups attached. Studies on the Mannich reaction in the synthesis of N,S-containing heterocycles shed light on the aminomethylation processes involving bicyclic compounds, leading to the formation of new functionalized derivatives (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties of bicyclic compounds such as "(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" are crucial for their characterization and application. Properties like melting points, boiling points, solubility, and crystal structure provide essential information about the compound's stability and suitability for various applications. For instance, the synthesis and structural study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol offer insights into the conformational preferences and stability of such compounds (Fernández et al., 1995).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the practical application of bicyclic compounds. These properties are determined by the compound's molecular structure, the presence of functional groups, and the electronic distribution within the molecule. The study on the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents in a 3,7-diazabicyclo[3.3.1]nonane scaffold highlights the role of functional groups in modulating the compound's chemical behavior (Eibl et al., 2013).

Aplicaciones Científicas De Investigación

Structural and Conformational Studies

Research has explored the structural characteristics and conformational dynamics of diazabicyclo nonanone skeletons. For example, studies on similar compounds have elucidated their crystal structures, showcasing significant interactions such as repulsion between axial atoms and intramolecular hydrogen bonding, which influence the compound's reactivity and physical properties (Weber et al., 2001).

Synthesis and Chemical Reactivity

The synthesis of chiral diazabicyclo nonanones incorporating amino acid fragments demonstrates the compound's versatility in creating nonracemic derivatives, highlighting its potential in synthesizing bioactive molecules (Vlasova et al., 2015). Additionally, research into the synthesis of bicyclic σ receptor ligands from glutamate derivatives showcases the compound's application in generating molecules with high receptor affinity and potential cytotoxic activity against tumor cell lines (Geiger et al., 2007).

Biomedical Applications

The development of positron emission tomography (PET) imaging agents for α7-nicotinic acetylcholine receptors, utilizing derivatives of diazabicyclo nonanone, underscores its importance in neurobiological research and potential diagnostic applications (Gao et al., 2013). Moreover, the synthesis and evaluation of diazabicyclo nonanone derivatives as local anesthetic agents with low toxicity offer promising avenues for pharmaceutical development (Malmakova et al., 2021).

Propiedades

IUPAC Name |

(1S,5R)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-14(24)16-6-3-7-17(10-16)20(25)22-12-18-8-9-19(13-22)23(21(18)26)11-15-4-2-5-15/h3,6-7,10,15,18-19H,2,4-5,8-9,11-13H2,1H3/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAZEIMLDQONCA-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)

![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)